5-(4-Nitrophenyl)isoxazole
Overview
Description
5-(4-Nitrophenyl)isoxazole is a chemical compound with the molecular formula C9H6N2O3 . It has a molecular weight of 190.16 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C9H6N2O3 .Chemical Reactions Analysis
The chemistry of isoxazoles has been an interesting field of study for decades because of their prominent potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidiabetic, etc . The literature survey revealed that the substitution of various groups on the isoxazole ring imparts different activity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a melting point of 176-178 degrees Celsius .Scientific Research Applications
1. Chemical Synthesis and Structural Analysis
5-(4-Nitrophenyl)isoxazole has been a subject of interest in chemical synthesis and structural analysis. Sokolov et al. (1974) studied the nitration of isoxazole derivatives and identified 3-phenyl-5-(p-nitrophenyl)isoxazole, establishing the structures through spectral methods and gas-liquid chromatography (Sokolov, Egorova, & Yudintseva, 1974). Additionally, Paradkar et al. (1993) explored the reaction of β-keto ethyleneacetals with hydroxylamine, yielding 5-(2-nitrophenyl)isoxazole as a product, which contradicts previous literature reports (Paradkar, Latham, & Krishnaswami, 1993).
2. Antimicrobial Applications
Dhaduk and Joshi (2022) synthesized a series of isoxazole derivatives, including those containing this compound, and found that some compounds showed promising antibacterial and antifungal activity (Dhaduk & Joshi, 2022).
3. Organic Acid Properties and Reactivity
In a study by Zvilichovsky (1975), 4-(p-Nitrophenyl)-3,5-dihydroxyisoxazole was identified as a strong acid with unique reactivity towards carbonyl compounds, indicating the potential for diverse chemical applications (Zvilichovsky, 1975).
4. Synthetic Approaches for Bioactive Compounds
Vasilenko et al. (2019) reviewed the synthesis of nitro-substituted isoxazoles, including this compound, highlighting its relevance in organic synthesis and potential in drug development (Vasilenko, Sedenkova, Kuznetsova, & Averina, 2019).
5. Application in Cancer Research
In cancer research, Hassan et al. (2019) synthesized isoxazole derivatives, including this compound, and evaluated their efficacy as anti-hepatic cancer agents, showing promising results compared to standard drugs (Hassan, Rashdan, Nabil, & Elnagar, 2019).
Future Directions
Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . In view of their enormous significance, it is always imperative to unleash new eco-friendly synthetic strategies . This suggests that there is a potential for future research and development in the field of isoxazole derivatives, including 5-(4-Nitrophenyl)isoxazole.
Properties
IUPAC Name |
5-(4-nitrophenyl)-1,2-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3/c12-11(13)8-3-1-7(2-4-8)9-5-6-10-14-9/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVRVKMWZTNJREY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=NO2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00371808 | |
Record name | 5-(4-Nitrophenyl)isoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00371808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3383-42-4 | |
Record name | 5-(4-Nitrophenyl)isoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00371808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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